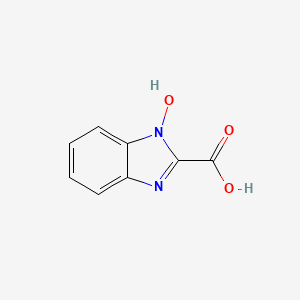![molecular formula C20H15FN4OS B2916325 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide CAS No. 838101-13-6](/img/structure/B2916325.png)
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring attached to a pyridine ring via a sulfanyl group, and an acetamide group attached to a fluorophenyl group . The benzimidazole ring is a fused aromatic ring consisting of benzene and imidazole .Wissenschaftliche Forschungsanwendungen
Intramolecular Cyclization and Synthesis Applications
The compound's structure is relevant to the field of chemical synthesis, particularly in the context of intramolecular cyclization reactions. For instance, the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with heterocyclic thiones, such as 1-methyl-1,3-dihydro-2H-benzimidazole-2-thione, leads to the formation of compounds that undergo base-induced conversion into pyridin-2(1H)-ones. These compounds contain a divalent sulfur atom bonded to a heterocyclic ring, showcasing the compound's utility in synthesizing novel heterocyclic structures with potential pharmaceutical applications (Savchenko et al., 2020).
Structure-Activity Relationships in Drug Design
The structural components of the compound are instrumental in exploring structure-activity relationships, particularly in the development of dual inhibitors for therapeutic targets like PI3K/mTOR. Modifications to the heterocyclic components of similar molecules have been investigated to improve metabolic stability, illustrating the compound's role in the design of more stable and efficacious therapeutic agents (Stec et al., 2011).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, derivatives of benzimidazole and pyridinyl sulfanyl groups have been employed in the synthesis of high-refractive-index polyimides. These materials demonstrate significant potential in creating transparent polymeric materials with excellent thermomechanical stability, suitable for advanced optical applications (Tapaswi et al., 2015).
Antimicrobial and Antitumor Activity
Research has also delved into the antimicrobial and antitumor potentials of compounds bearing the benzimidazole moiety, akin to the structure . N-substituted phenyl acetamide benzimidazole derivatives have demonstrated significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA), highlighting the compound's relevance in the development of new antibacterial agents (Chaudhari et al., 2020).
Sensing and Detection Applications
The benzimidazole and pyridinyl components are integral to the design of fluorescent probes for sensing applications. These probes can exhibit high selectivity and sensitivity toward specific targets, demonstrating the compound's utility in developing new diagnostic tools and sensors (Liu et al., 2017).
Eigenschaften
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c21-13-5-3-6-14(11-13)23-18(26)12-27-20-15(7-4-10-22-20)19-24-16-8-1-2-9-17(16)25-19/h1-11H,12H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGGJISJIVGGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-isopropoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2916247.png)



![Methyl 3-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2916251.png)


![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2916257.png)


![Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B2916262.png)

![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2916264.png)
